(Z)-2-(pyridin-4-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-8-(oxolan-2-ylmethyl)-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-20-16-3-4-18-17(12-23(13-26-18)11-15-2-1-9-25-15)21(16)27-19(20)10-14-5-7-22-8-6-14/h3-8,10,15H,1-2,9,11-13H2/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJISVNMLJORHFX-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=CC5=CC=NC=C5)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=NC=C5)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(pyridin-4-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties, structure-activity relationships, and case studies.
Chemical Structure and Properties
The compound's structure features a benzofuroxazine moiety linked to a pyridine and a tetrahydrofuran group. Its molecular formula is C19H20N2O3, with a molecular weight of approximately 320.38 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives featuring the benzofuroxazine scaffold have shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrate that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The observed IC50 values for these cell lines are approximately 15 µM and 20 µM, respectively . Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting nitric oxide production in RAW 264.7 macrophages. This inhibition is thought to occur via the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Pyridine Ring : Essential for interaction with biological targets due to its electron-withdrawing nature.
- Benzofuroxazine Core : Provides stability and enhances binding affinity to target proteins.
- Tetrahydrofuran Moiety : Contributes to solubility and bioavailability.
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives of benzofuroxazine demonstrated that modifications at the pyridine ring significantly enhanced antimicrobial activity against Candida albicans, with some derivatives achieving MIC values as low as 5 µg/mL .
- Anticancer Screening : In a comparative study involving multiple compounds, this compound exhibited superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofurooxazinones with structural variations at positions 2 and 7. Below is a detailed comparison with analogs from the evidence:
Table 1: Structural and Functional Comparison
*Estimated based on analogs.
Key Findings:
Substituent Effects on Solubility :
- The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to analogs with aromatic substituents (e.g., 4-methoxyphenethyl in or pyridin-2-ylmethyl in ).
- Bulky groups (e.g., phenethyl in ) reduce solubility but enhance binding affinity in hydrophobic pockets.
Electronic and Steric Influences: The (Z)-pyridin-4-ylmethylene configuration optimizes planar geometry for receptor binding, contrasting with the non-planar 3-methoxybenzylidene group in . Pyridin-3-yl vs. pyridin-4-yl substitutions alter dipole moments and hydrogen-bonding capacity, impacting target selectivity .
Biological Relevance: Analogs with nitro or cyano groups (e.g., ) exhibit stronger UV absorbance, useful in analytical detection. The tetrahydrofuran group may reduce metabolic clearance compared to purely heteroaromatic substituents, as seen in related benzoxazine impurities .
Notes
Data Limitations : Specific data (e.g., melting point, IC₅₀) for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Synthetic Challenges : The tetrahydrofuran-2-ylmethyl group introduces stereochemical complexity during synthesis, requiring precise control to avoid diastereomer formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
